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Compound of Interest

Compound Name: Ethyl 5-hydroxynicotinate

Cat. No.: B186364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-
hydroxynicotinate. Due to the limited availability of public experimental spectra, this guide

presents predicted spectroscopic data obtained from computational models. These predictions

are valuable for the identification, characterization, and quality control of this compound in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Ethyl 5-hydroxynicotinate.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

8.54 d 1 H-2

8.29 d 1 H-6

7.45 t 1 H-4

5.40 s (broad) 1 -OH

4.40 q 2 -CH₂-

1.40 t 3 -CH₃

d: doublet, t: triplet, q: quartet, s: singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Carbon Type

165.8 C=O (ester)

152.1 C-5

145.3 C-2

138.9 C-6

124.7 C-3

118.6 C-4

61.5 -CH₂-

14.3 -CH₃

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400-3200 Strong, Broad O-H stretch (phenolic)

3100-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (aliphatic)

1730-1715 Strong C=O stretch (ester)

1600-1450 Medium-Strong C=C stretch (aromatic)

1300-1000 Strong C-O stretch (ester and phenol)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

167 100 [M]⁺ (Molecular Ion)

139 65 [M - C₂H₄]⁺

122 80 [M - OCH₂CH₃]⁺

94 40 [M - COOCH₂CH₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

solid organic compound such as Ethyl 5-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-hydroxynicotinate in 0.6-

0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as

an internal standard (0 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a 500 MHz NMR spectrometer.
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¹H NMR Parameters: A spectral width of 0-12 ppm is typically used. The data is acquired with

a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Parameters: A spectral width of 0-200 ppm is used. Proton decoupling is applied to

simplify the spectrum to single lines for each carbon atom. A larger number of scans is

typically required for ¹³C NMR compared to ¹H NMR.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Data Processing: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS). For direct infusion, dissolve a

small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Ionization: Electron Ionization (EI) is a common technique for small organic molecules. In EI,

the sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound using spectroscopic techniques.
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Caption: Workflow for Spectroscopic Identification.

To cite this document: BenchChem. [Spectroscopic Data for Ethyl 5-hydroxynicotinate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186364#spectroscopic-data-for-ethyl-5-
hydroxynicotinate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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